

Spectroscopic data for 4-(5-Bromothiophen-2-yl)thiazol-2-amine

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Compound of Interest

Compound Name: 4-(5-Bromothiophen-2-yl)thiazol-2-amine

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This technical guide provides a comprehensive analysis of the spectroscopic data for **4-(5-Bromothiophen-2-yl)thiazol-2-amine**, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The unique arrangement of its thiophene and aminothiazole rings presents a distinct spectroscopic fingerprint. This document serves as a practical reference for the identification and characterization of this molecule, grounding its analysis in established spectroscopic principles.

Molecular Structure and Isotopic Distribution

Understanding the core structure is the first step in any spectroscopic analysis. The molecule consists of a brominated thiophene ring linked at its 2-position to the 4-position of a 2-aminothiazole ring. The presence of bromine is particularly noteworthy due to its two stable isotopes, ^{79}Br and ^{81}Br , which exist in an approximate 1:1 natural abundance. This isotopic pattern is a critical diagnostic tool in mass spectrometry.

Caption: Molecular structure of the target compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight and elemental composition. For **4-(5-Bromothiophen-2-**

yl)thiazol-2-amine (Molecular Formula: $C_7H_5BrN_2S_2$), the most common ionization technique would be Electrospray Ionization (ESI) in positive ion mode, which typically generates protonated molecules $[M+H]^+$.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)

- Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
- Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- ESI Source Parameters:
 - Ionization Mode: Positive
 - Capillary Voltage: 3.5 - 4.5 kV
 - Nebulizing Gas (N_2): 1-2 Bar
 - Drying Gas (N_2): 6-8 L/min at 200 $^{\circ}\text{C}$
- Data Acquisition: Acquire spectra in the m/z range of 100-500. The high-resolution capabilities of the instrument allow for the determination of the exact mass to four decimal places.

Data Interpretation: The key diagnostic feature is the isotopic pattern of bromine. The molecular ion peak will appear as a pair of peaks of nearly equal intensity, separated by approximately 2 Da (for the ^{79}Br and ^{81}Br isotopes).^[1]

Ion	Calculated m/z (for ^{79}Br)	Calculated m/z (for ^{81}Br)	Expected Intensity Ratio
$[\text{M}]^+$	259.90775	261.90570	~1:1
$[\text{M}+\text{H}]^+$	260.91503	262.91298	~1:1
$[\text{M}+\text{Na}]^+$	282.89697	284.89492	~1:1

The observation of this characteristic doublet provides strong evidence for the presence of a single bromine atom in the molecule. High-resolution data would allow for the confirmation of the molecular formula $\text{C}_7\text{H}_5\text{BrN}_2\text{S}_2$.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

- **Sample Preparation:** Place a small amount of the solid powder directly onto the ATR crystal (typically diamond or germanium).
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.
- **Data Acquisition:** Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of $4000\text{--}400\text{ cm}^{-1}$, by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be taken first.

Predicted IR Absorptions: Based on the functional groups in **4-(5-Bromothiophen-2-yl)thiazol-2-amine**, the following characteristic absorption bands are expected.[\[2\]](#)[\[3\]](#)

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Expected Intensity
3400 - 3250	N-H Asymmetric & Symmetric Stretch	Primary Amine (-NH ₂)	Medium (two bands)
3100 - 3000	C-H Aromatic Stretch	Thiophene, Thiazole	Medium to Weak
1650 - 1580	N-H Bend (Scissoring)	Primary Amine (-NH ₂)	Strong
1550 - 1450	C=N and C=C Ring Stretching	Thiazole, Thiophene	Medium to Strong
1335 - 1250	C-N Aromatic Stretch	Amine-Thiazole	Strong
~800	C-H Out-of-plane Bending	Substituted Thiophene	Strong
700 - 600	C-S Stretch	Thiophene, Thiazole	Medium to Weak
600 - 500	C-Br Stretch	Bromo-Thiophene	Medium

The presence of two distinct bands in the 3400-3250 cm⁻¹ region is a clear indicator of the primary amine group. The complex pattern in the 1600-1400 cm⁻¹ region, often called the fingerprint region, is characteristic of the coupled vibrations of the heterocyclic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR

- **Sample Preparation:** Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons like those of the amine group.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Number of scans: 8-16.
 - Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Number of scans: 1024 or more, due to the low natural abundance of ^{13}C .
 - Reference the spectrum to the solvent peak (e.g., DMSO- d_6 at 39.52 ppm).

Predicted ^1H NMR Spectrum (in DMSO- d_6): The molecule has four aromatic protons and two amine protons, each in a unique chemical environment.

Predicted δ (ppm)	Multiplicity	Integration	Assignment	Rationale
~7.5 - 7.8	Singlet	2H	-NH ₂	Broad singlet, chemical shift is solvent-dependent. Protons are exchangeable with D ₂ O.
~7.4 - 7.6	Doublet	1H	Thiophene H-3	Coupled to H-4 (J \approx 4.0 Hz). Deshielded by adjacent sulfur and thiazole ring.
~7.2 - 7.4	Doublet	1H	Thiophene H-4	Coupled to H-3 (J \approx 4.0 Hz).
~7.0 - 7.2	Singlet	1H	Thiazole H-5	Appears as a singlet as it has no adjacent protons. Its chemical environment is influenced by the -NH ₂ group.

Predicted ¹³C NMR Spectrum (in DMSO-d₆): The molecule has seven unique carbon atoms.

Predicted δ (ppm)	Assignment	Rationale
~168 - 172	Thiazole C-2	Attached to two nitrogen atoms (-N=C-NH ₂), highly deshielded.
~145 - 150	Thiazole C-4	Attached to the thiophene ring.
~140 - 145	Thiophene C-2	Attached to the thiazole ring.
~130 - 135	Thiophene C-3	Aromatic CH carbon.
~125 - 130	Thiophene C-4	Aromatic CH carbon.
~110 - 115	Thiophene C-5	Attached to bromine, its chemical shift is significantly influenced by the halogen atom.
~105 - 110	Thiazole C-5	Aromatic CH carbon on the thiazole ring.

Integrated Spectroscopic Analysis Workflow

A logical workflow ensures that data from different techniques are used to build a cohesive and validated structural assignment.

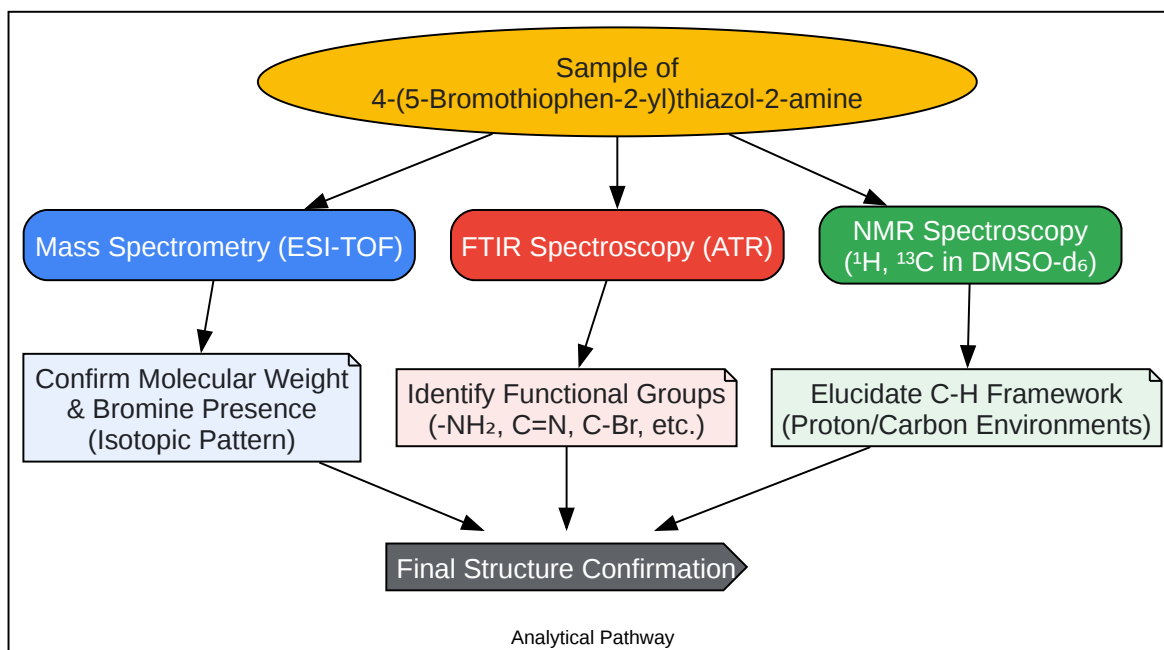


Figure 2: Integrated Spectroscopic Workflow

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